N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide
Overview
Description
N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide is a synthetic organic compound with the molecular formula C₈H₁₁N₅O₃. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of formylhydrazino and formamide groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Formylhydrazino Group: The next step is the introduction of the formylhydrazino group. This can be done by reacting the pyrazole derivative with formylhydrazine in the presence of a suitable catalyst.
Addition of the Formamide Group: Finally, the formamide group is introduced by reacting the intermediate compound with formic acid or a formamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formylhydrazino group, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the formyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it suitable for various organic transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazine derivatives. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formylhydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-5-yl}formamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-{1-methyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
N-{1-ethyl-3-[(2-formylhydrazino)carbonyl]-1H-pyrazol-4-yl}formamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both formylhydrazino and formamide groups provides multiple sites for chemical modification, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-ethyl-3-(formamidocarbamoyl)pyrazol-4-yl]formamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-2-13-3-6(9-4-14)7(12-13)8(16)11-10-5-15/h3-5H,2H2,1H3,(H,9,14)(H,10,15)(H,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZXADVZMSDDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NNC=O)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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